4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .
Scientific Research Applications
4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of 4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities, including anticancer properties.
Uniqueness
4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is unique due to its specific combination of heterocyclic rings, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to similar compounds .
Properties
Molecular Formula |
C20H17N5OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H17N5OS/c1-12-13(2)25(14-6-8-15(26-3)9-7-14)19-17(12)20-22-18(16-5-4-10-27-16)23-24(20)11-21-19/h4-11H,1-3H3 |
InChI Key |
LBKXVUCVVTXDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CS4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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